
4-(2-Ethyl-1H-imidazol-1-YL)aniline
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Overview
Description
4-(2-Ethyl-1H-imidazol-1-YL)aniline is a chemical compound with the molecular formula C11H13N3. It is characterized by the presence of an imidazole ring substituted with an ethyl group at the 2-position and an aniline group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethyl-1H-imidazol-1-YL)aniline typically involves the cyclization of amido-nitriles. One method involves the reaction of 2-ethylimidazole with 4-nitroaniline, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethyl-1H-imidazol-1-YL)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products
The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and variously substituted aniline derivatives .
Scientific Research Applications
4-(2-Ethyl-1H-imidazol-1-YL)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: The compound can be used in the development of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of 4-(2-Ethyl-1H-imidazol-1-YL)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can participate in hydrogen bonding and π-π interactions, affecting the function of biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)aniline: Similar structure but lacks the ethyl group at the 2-position.
4-(1H-Benzimidazol-2-yl)aniline: Contains a benzimidazole ring instead of an imidazole ring.
4-(2-Bromo-1H-imidazol-1-yl)aniline: Substituted with a bromine atom instead of an ethyl group
Uniqueness
4-(2-Ethyl-1H-imidazol-1-YL)aniline is unique due to the presence of the ethyl group at the 2-position of the imidazole ring, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s ability to interact with molecular targets and its overall stability .
Properties
IUPAC Name |
4-(2-ethylimidazol-1-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-2-11-13-7-8-14(11)10-5-3-9(12)4-6-10/h3-8H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOWOSINIWWAAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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